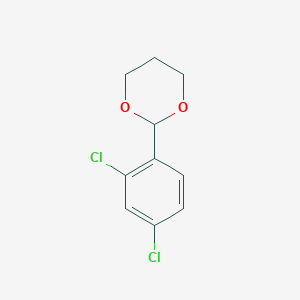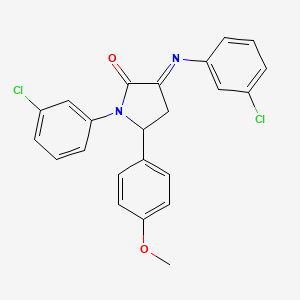
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one is a synthetic organic compound characterized by its unique structure, which includes chlorophenyl and methoxyphenyl groups attached to a pyrrolidinone core
Méthodes De Préparation
The synthesis of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrrolidinone core, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common reagents used in these reactions include chlorinating agents, methoxylating agents, and various catalysts to facilitate the reactions under controlled conditions. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Researchers study its potential biological activities, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 1-(3-Chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one stands out due to its unique combination of chlorophenyl and methoxyphenyl groups. Similar compounds include:
1-(3-Chlorophenyl)-3-(4-methoxyphenyl)pyrrolidin-2-one: Lacks the imino group, resulting in different reactivity and applications.
1-(3-Chlorophenyl)-3-(3-chlorophenyl)pyrrolidin-2-one:
1-(4-Methoxyphenyl)-3-(3-chlorophenyl)pyrrolidin-2-one: The position of the methoxy group influences its reactivity and interactions.
Propriétés
Numéro CAS |
5462-65-7 |
|---|---|
Formule moléculaire |
C23H18Cl2N2O2 |
Poids moléculaire |
425.3 g/mol |
Nom IUPAC |
1-(3-chlorophenyl)-3-(3-chlorophenyl)imino-5-(4-methoxyphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C23H18Cl2N2O2/c1-29-20-10-8-15(9-11-20)22-14-21(26-18-6-2-4-16(24)12-18)23(28)27(22)19-7-3-5-17(25)13-19/h2-13,22H,14H2,1H3 |
Clé InChI |
SPBGJDSPDBEMTN-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C2CC(=NC3=CC(=CC=C3)Cl)C(=O)N2C4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



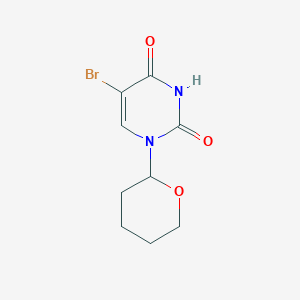
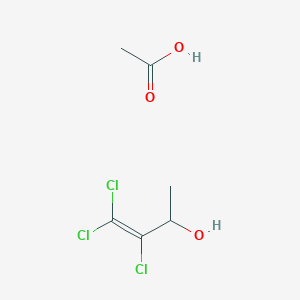


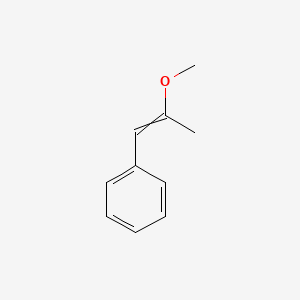
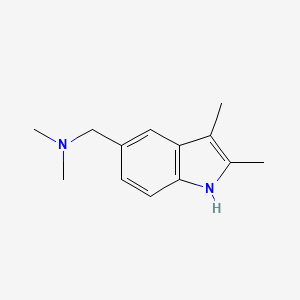
![2-[[Amino(nitramido)methylidene]amino]ethyl acetate](/img/structure/B14732740.png)
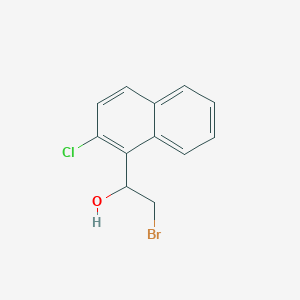
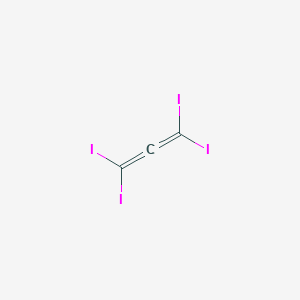
![1-{[2-(Acetyloxy)ethyl]amino}-1-oxopropan-2-yl acetate](/img/structure/B14732762.png)
![1-butyl-3-[(E)-(4-methoxyphenyl)methylideneamino]thiourea](/img/structure/B14732767.png)
